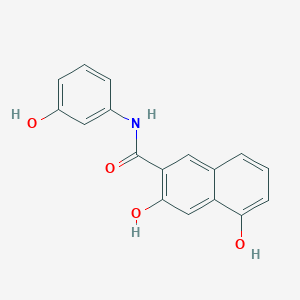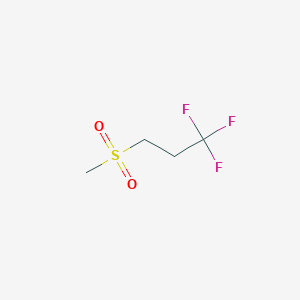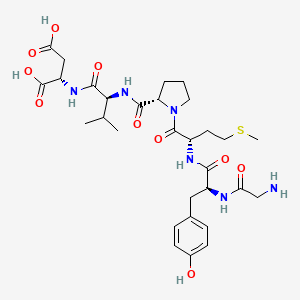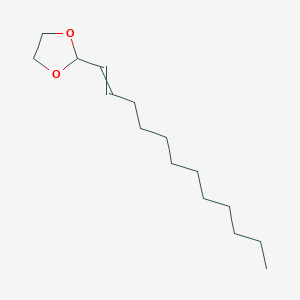
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide is a naphthalene-based compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene core with hydroxyl groups and a carboxamide linkage, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and phenolic compounds.
Reaction Conditions: The hydroxylation of naphthalene derivatives is achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Carboxamide Formation: The carboxamide linkage is introduced through reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in developing new materials, dyes, and other industrial applications.
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit lactate dehydrogenase, an enzyme crucial for energy production in certain parasites . The compound binds to the enzyme’s active site, disrupting its function and leading to the inhibition of parasite growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Naphthalenedicarboxylic Acid: Another naphthalene-based compound with carboxylic acid groups.
1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic Acid: A naphthalene derivative with bromine and hydroxyl groups.
Uniqueness
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthalene derivatives. Its ability to selectively inhibit specific enzymes makes it a valuable compound for targeted therapeutic applications.
Propriétés
Numéro CAS |
265309-06-6 |
|---|---|
Formule moléculaire |
C17H13NO4 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
3,5-dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO4/c19-12-5-2-4-11(8-12)18-17(22)14-7-10-3-1-6-15(20)13(10)9-16(14)21/h1-9,19-21H,(H,18,22) |
Clé InChI |
PSRVKITYLXZHCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)NC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12580997.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)

![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)

![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)

![Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane](/img/structure/B12581057.png)
![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
